molecular formula C13H26O2 B13829180 Methyl-d3 Laurate

Methyl-d3 Laurate

Cat. No.: B13829180
M. Wt: 217.36 g/mol
InChI Key: UQDUPQYQJKYHQI-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-d3 Laurate is a deuterated form of methyl laurate, an ester derived from lauric acid and methanol. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which make it useful in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-d3 Laurate is synthesized through an esterification reaction between lauric acid and deuterated methanol (methanol-d4). The reaction typically involves the use of a catalyst, such as sulfuric acid or ionic liquids like 1-methylimidazole hydrogen sulfate ([Hmim]HSO4) or 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO4) . The optimal conditions for this reaction include a methanol/lauric acid molar ratio of approximately 7:1, a reaction temperature of around 70°C, and a reaction time of about 2 hours .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient catalysts ensures high yield and purity. The process is optimized to minimize waste and energy consumption, making it economically viable.

Chemical Reactions Analysis

Types of Reactions: Methyl-d3 Laurate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, which are crucial in biodiesel production .

Common Reagents and Conditions:

Major Products:

    Esterification: this compound.

    Hydrolysis: Lauric acid and deuterated methanol.

    Transesterification: Methyl esters and glycerol.

Scientific Research Applications

Methyl-d3 Laurate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-d3 Laurate involves its interaction with biological membranes and enzymes. The deuterium atoms in the compound can alter its physical properties, such as its hydrophobicity and stability, which can affect its interaction with lipid bilayers and proteins. This makes it a valuable tool in studying membrane dynamics and enzyme kinetics .

Comparison with Similar Compounds

    Methyl Laurate: The non-deuterated form, commonly used in similar applications but lacks the distinct NMR signals provided by deuterium.

    Ethyl Laurate: Another ester of lauric acid, used in similar industrial applications but with different physical properties.

    Lauric Acid: The parent fatty acid, used in various chemical reactions and industrial applications.

Uniqueness: Methyl-d3 Laurate’s uniqueness lies in its deuterium atoms, which make it particularly useful in NMR spectroscopy and other analytical techniques. This property allows for more precise studies of molecular interactions and dynamics .

Properties

Molecular Formula

C13H26O2

Molecular Weight

217.36 g/mol

IUPAC Name

trideuteriomethyl dodecanoate

InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i2D3

InChI Key

UQDUPQYQJKYHQI-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OC

Origin of Product

United States

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